molecular formula C8H6FNO3 B1303987 1-(2-Fluoro-5-nitrophenyl)ethanone CAS No. 79110-05-7

1-(2-Fluoro-5-nitrophenyl)ethanone

Cat. No.: B1303987
CAS No.: 79110-05-7
M. Wt: 183.14 g/mol
InChI Key: BCXOSCQTHVTUET-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-nitroacetophenone is an organic compound with the molecular formula C8H6FNO3. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 2’ position and a nitro group at the 5’ position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5’-nitroacetophenone typically involves a multi-step process. One common method starts with m-fluoroaniline as the initial raw material. The process includes acetylating amino protection, Friedel-Crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The reaction conditions often involve the use of solvents like methanol or ethanol and inorganic acids such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2’-Fluoro-5’-nitroacetophenone are designed to optimize yield and minimize side reactions. These methods often involve similar steps as the laboratory synthesis but are scaled up and optimized for industrial conditions. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-5’-nitroacetophenone is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXOSCQTHVTUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381732
Record name 1-(2-Fluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79110-05-7
Record name 1-(2-Fluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-5-nitrophenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

In a 3-neck flask equipped with an internal thermometer was added sulfuric acid and cooled to −10° C. in an ice/salt/water batch. 2′-fluoroacetophenone(1 eq) in sulfuric acid was added dropwise over 10 minutes via addition funnel to produce a solution of 0.2M. Nitric acid (1.15 eq) in sulfuric acid was then added dropwise at a rate not to exceed 5° C. After complete addition resulting solution was allowed to stir at for 30 minutes. Solution was poured onto ice and extracted with ethyl acetate. Organics were washed with a saturated solution of sodium bicarbonate, brine, dried with sodium sulfate and concentrated. Crude product was purified using flash chromatography (85% Hex:15% EtoAc) on silica to afford 1-(2-fluoro-5-nitrophenyl)ethanone.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 2-L round-bottomed flask equipped with a mechanic stirrer was charged with concentrated H2SO4 (360 mL) and cooled to −40° C. 1-(2-Fluorophenyl)ethanone 1 (90.0 g, 652 mmol) was then added followed by addition of a mixture of fuming HNO3 (53.1 mL) and concentrated H2SO4 (129 mL) dropwise over 35 min. The resulting solution was stirred at −40° C. for 30 min and then slowly poured into ice (1.3 kg). The resulting mixture was diluted with water (1 L) and filtered. The filter cake was dissolved in EtOAc (1 L) and the filtrate was extracted with EtOAc (1 L). The combined organics were washed with 5% aqueous sodium carbonate (2×300 mL), water (300 mL), and brine (300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2 (115 g, 97%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 8.79 (dd, J=6.2, 2.9 Hz, 1H), 8.41 (dt, J=8.9, 3.4 Hz, 1H), 7.34 (t, J=9.3 Hz, 1H), 2.71 (d, J=4.8 Hz, 3H).
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360 mL
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90 g
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53.1 mL
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129 mL
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1.3 kg
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1 L
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Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of 3-bromo-4-fluoronitrobenzene (696 mg, 3.16 mmol) and tributyl(1-ethoxyvinyl)tin (1.07 ml, 3.5 mmol) in 10 mL toluene, was added tetrakis(triphenylphosphine)palladium(0) (183 mg, 016 mmol). The mixture was purged with argon for 3 minutes, and then heated to 110° C. under argon for 2 days. The reaction mixture was cooled to room temperature, 3 mL 1 N HCl was added and stirred at room temperature for 40 minutes. Workup followed by column chromatographic purification (silica 10%-30% EtOAc/hexane) to give pure 1-(2-fluoro-5-nitro-phenyl)-ethanone.
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696 mg
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1.07 mL
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10 mL
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183 mg
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Synthesis routes and methods V

Procedure details

2′-Fluoroacetophenone (11.04 g) was dropwise added to concentrated H2SO4 (46 mL) at −20° C. After the addition was complete, a thoroughly mixed solution of fuming nitric acid (6.4 mL) and concentrated H2SO4 (18 mL) was added dropwise at −15° C. The reaction mixture was stirred at −15° C. for 15 minutes and then poured into 500 g of ice. The resulting solid was collected, washed with and dissolved in CH2Cl2. The organic layer was washed with water, dried over MgSO4, and concentrated in vacuo. The residue was purified by silica gel flash chromatography (25% ethyl acetate in hexane) to give 8 g of the title compound as a solid.
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11.04 g
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46 mL
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6.4 mL
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18 mL
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500 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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